![molecular formula C12H17NO2 B1306143 2-[3-(Dimethylamino)propoxy]benzaldehyde CAS No. 10429-30-8](/img/structure/B1306143.png)

2-[3-(Dimethylamino)propoxy]benzaldehyde

描述

2-[3-(Dimethylamino)propoxy]benzaldehyde is a chemical compound that is related to several research studies focusing on the synthesis and reactions of compounds with dimethylamino functional groups. The compound itself is not directly mentioned in the provided papers, but its structural relatives, particularly p-(dimethylamino)benzaldehyde, have been synthesized and studied extensively. These studies provide insights into the chemical behavior and potential applications of compounds with similar structures .

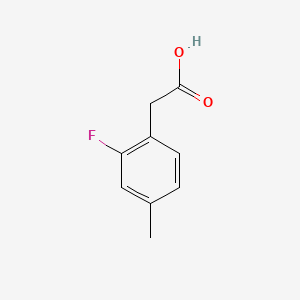

Synthesis Analysis

The synthesis of p-(dimethylamino)benzaldehyde, a compound structurally related to 2-[3-(Dimethylamino)propoxy]benzaldehyde, has been achieved using Ag2O as a catalyst and air as an oxidant. The reaction conditions were optimized to achieve a yield of 75.8%, indicating a successful synthetic approach for this class of compounds . Additionally, the synthesis of related heterocyclic compounds using p-(dimethylamino)benzaldehyde as a starting material has been reported, suggesting that similar methodologies could potentially be applied to synthesize 2-[3-(Dimethylamino)propoxy]benzaldehyde .

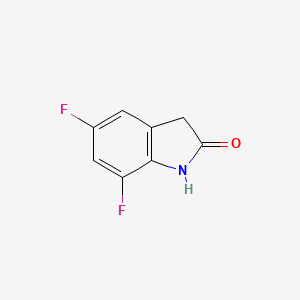

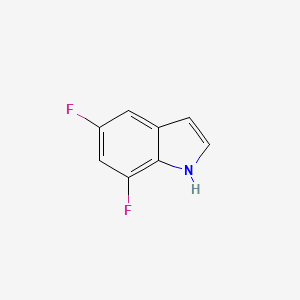

Molecular Structure Analysis

The molecular structure of compounds related to 2-[3-(Dimethylamino)propoxy]benzaldehyde has been confirmed using various spectroscopic techniques such as UV, IR, and MS. These techniques are crucial for verifying the identity and purity of synthesized compounds. For instance, the spatial structure of a phosphorus heterocycle derived from benzaldehyde N,N-dimethylhydrazone was determined by X-ray diffraction, demonstrating the utility of advanced structural analysis in understanding these molecules .

Chemical Reactions Analysis

The chemical reactivity of p-(dimethylamino)benzaldehyde has been explored in the formation of various heterocyclic compounds. For example, it has been used to synthesize pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidino-2,4(1H,3H)-diones through reactions that involve the formation of 1,4-dihydropyridine rings followed by aromatization processes . These reactions are indicative of the potential transformations that 2-[3-(Dimethylamino)propoxy]benzaldehyde might undergo under similar conditions.

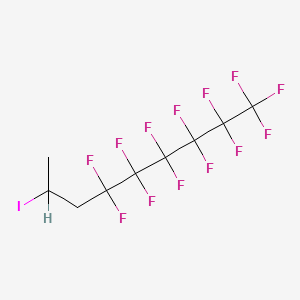

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[3-(Dimethylamino)propoxy]benzaldehyde are not detailed in the provided papers, the studies of related compounds offer some insights. For instance, the synthesis of 7-dimethylamino-1,4-benzoxazin-2-ones reveals the formation of fluorescent dyes, suggesting that compounds with dimethylamino groups may exhibit fluorescence . This property could be relevant for the application of 2-[3-(Dimethylamino)propoxy]benzaldehyde in dye synthesis or other fields requiring fluorescent materials.

作用机制

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structure, it’s plausible that the dimethylamino group could interact with biological targets through ionic interactions or hydrogen bonding .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[3-(Dimethylamino)propoxy]benzaldehyde are not well-known. As a small molecule, it’s likely to be well-absorbed and distributed throughout the body. The dimethylamino group may undergo metabolic transformations, potentially affecting the compound’s bioavailability .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

2-[3-(dimethylamino)propoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(2)8-5-9-15-12-7-4-3-6-11(12)10-14/h3-4,6-7,10H,5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHCOEWHRLVOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388163 | |

| Record name | 2-[3-(Dimethylamino)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Dimethylamino)propoxy]benzaldehyde | |

CAS RN |

10429-30-8 | |

| Record name | 2-[3-(Dimethylamino)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B1306070.png)

![4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1306085.png)